N-(4-Fluorobenzyl)-3,4-dimethoxyaniline

Physicochemical characterization Distillation purification Positional isomer differentiation

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline (CAS 1019542-69-8; molecular formula C₁₅H₁₆FNO₂; MW 261.29 Da) is a secondary aromatic amine that combines a para-fluorobenzyl substituent with a 3,4-dimethoxyaniline core. This substitution pattern confers an XLogP3 of 3.4 and a topological polar surface area of 30.5 Ų, reflecting moderate lipophilicity with a single hydrogen bond donor.

Molecular Formula C15H16FNO2
Molecular Weight 261.29 g/mol
CAS No. 1019542-69-8
Cat. No. B3074289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzyl)-3,4-dimethoxyaniline
CAS1019542-69-8
Molecular FormulaC15H16FNO2
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)OC
InChIInChI=1S/C15H16FNO2/c1-18-14-8-7-13(9-15(14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
InChIKeyHNTRLHCVROKZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-3,4-dimethoxyaniline (CAS 1019542-69-8) – Procurement-Relevant Chemical Identity and Research Background


N-(4-Fluorobenzyl)-3,4-dimethoxyaniline (CAS 1019542-69-8; molecular formula C₁₅H₁₆FNO₂; MW 261.29 Da) is a secondary aromatic amine that combines a para-fluorobenzyl substituent with a 3,4-dimethoxyaniline core [1]. This substitution pattern confers an XLogP3 of 3.4 and a topological polar surface area of 30.5 Ų, reflecting moderate lipophilicity with a single hydrogen bond donor [1]. The compound is supplied as a research intermediate—not for human or veterinary use—with commercial availability at purities of 95–98% from multiple international vendors . Its primary documented research context is as a key building block in the development of cholesteryl ester transfer protein (CETP) inhibitors, where the 3,4-dimethoxyphenyl motif has been identified as an electron-donating pharmacophoric element conducive to target engagement [2].

Why N-(4-Fluorobenzyl)-3,4-dimethoxyaniline Cannot Be Replaced by Generic Analogs Without Risk of Divergent Physicochemical or Pharmacophore Performance


Although N-(4-fluorobenzyl)-3,4-dimethoxyaniline shares its core scaffold with positional isomers such as the 2-fluorobenzyl and 3-fluorobenzyl analogs, generic substitution is not trivial. The para-fluorine substitution stabilizes π-stacking and dipole interactions differently than ortho or meta substitution, which can alter binding poses in target proteins [1]. Concomitantly, the 3,4-dimethoxy arrangement on the aniline ring serves as an electron-donating motif that SAR studies have explicitly linked to superior CETP inhibitory potency compared to mono-methoxy, hydrogen, or trifluoromethoxy replacements [1]. Removing either the fluorine, altering its ring position, or changing the methoxy substitution pattern yields compounds with distinct boiling points, lipophilicity, and hydrogen-bonding capacity—each of which can perturb reaction selectivity when the compound is used as a synthetic intermediate or alter pharmacophore complementarity when deployed in medicinal chemistry campaigns . The quantitative evidence in Section 3 substantiates these differentiation points.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-3,4-dimethoxyaniline Relative to Closest Analogs


Predicted Boiling Point Comparison: 4-Fluoro vs. 2-Fluoro Positional Isomer

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline exhibits a SciFinder-predicted boiling point of 381.2 ± 42.0 °C (at 760 mmHg), which is approximately 3.7 °C higher than the 377.5 ± 42.0 °C predicted for its 2-fluorobenzyl positional isomer (CAS 1019543-39-5) . This difference, while modest, is consistent with the greater dipole moment of the para-fluoro arrangement reducing vapour pressure relative to the ortho-substituted analog . For purification by fractional distillation or for assessing thermal stability in reaction optimization, this differential is a practically measurable discriminator between the two isomers.

Physicochemical characterization Distillation purification Positional isomer differentiation

Density Comparison: 4-Fluoro vs. 2-Fluoro Positional Isomer

The SciFinder-predicted density of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline at 20 °C is 1.178 ± 0.06 g/cm³ . The 2-fluorobenzyl isomer has a ChemSpider-reported predicted density of 1.2 ± 0.1 g/cm³ . Although the error ranges partially overlap, the central predicted values differ by ~0.022 g/cm³, reflecting the impact of fluorine ring position on molecular packing. Both isomers possess identical molecular formula (C₁₅H₁₆FNO₂) and molecular weight (261.29 Da), meaning that density—alongside boiling point and chromatographic retention—is one of the few non-spectroscopic properties that can differentiate them in a procurement or QC setting.

Material characterization Quality control Isomer identification

CETP Inhibitor Pharmacophore Contribution: 3,4-Dimethoxy vs. Mono-Methoxy or Unsubstituted Ring A

In a systematic SAR study of N,N-disubstituted-4-arylthiazole-2-methylamine CETP inhibitors, compounds bearing the 3,4-dimethoxy substitution on ring A (the phenyl ring directly attached to the aniline nitrogen) consistently exhibited superior potency [1]. Specifically, introduction of the 3,4-dimethoxy group (compound 30, IC₅₀ = 0.79 ± 0.02 μM) yielded potency that was superior to compound 27 (IC₅₀ = 1.02 ± 0.01 μM), and approximately 11-fold more potent than compound 25 (IC₅₀ = 9.05 ± 0.08 μM) and compound 26 (IC₅₀ = 8.98 ± 0.05 μM), which lack this substitution pattern [1]. Changing the 3-H to 3-OCH₃ (mono-methoxy, compound 21) or 3-CF₃ (compound 24) slightly decreased CETP inhibition, confirming that the 3,4-dimethoxy combination—as found in the target compound's aniline moiety—is a privileged electron-donating motif for this target class [1].

Medicinal chemistry SAR CETP inhibition Lead optimization

Electron-Withdrawing 4-Fluorobenzyl Effect on CETP Inhibitory Potency Across Ring B Substitution

The same SAR study demonstrated that electron-withdrawing groups at the 4-position of ring B (the benzyl aromatic ring) significantly improve CETP inhibitory activity [1]. Compound 30 (4-NO₂ on ring B, IC₅₀ = 0.79 ± 0.02 μM) was superior to compound 27, and compounds containing electron-withdrawing groups (31–33) at the 4-position of ring B revealed significant improvement over those with electron-donating groups (42–45) [1]. The 4-fluorobenzyl moiety of the target compound places a moderately electron-withdrawing fluorine at the para position of the benzyl ring, aligning with this SAR trend. Changing from 4-fluorobenzyl to 4-methylbenzyl (electron-donating) led to decreased activity (compound 42–45 series) [1].

CETP inhibitor design Fluorine SAR Electron-withdrawing group effect

Lipophilicity (XLogP3) as a Differentiator for Membrane Permeability and Formulation Considerations

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline has a PubChem-computed XLogP3 of 3.4 [1]. The 4-fluorobenzyl substitution contributes an incremental lipophilicity (π ≈ 0.14 for aromatic fluorine) relative to the unsubstituted benzyl analog, while the 3,4-dimethoxy groups add further lipophilicity (π ≈ 0.43 combined) beyond what would be obtained with a mono-methoxy or unsubstituted aniline [2]. In CETP inhibitor SAR, appropriate lipophilicity is critical for HDL particle partitioning while avoiding excessive logP that leads to metabolic instability (compound 30 showed high clearance in human liver microsomes: 48.1 μL/min/mg) [3]. The XLogP3 = 3.4 value places the compound in a moderate lipophilicity range suitable for further derivatization without inherently triggering rapid microsomal clearance.

ADME prediction Lipophilicity profiling Compound selection

Hydrogen Bond Donor Count and Topological PSA: Implications for Blood-Brain Barrier Permeability Differentiation

The target compound possesses one hydrogen bond donor (the secondary amine NH) and a topological polar surface area (TPSA) of 30.5 Ų [1]. According to CNS MPO scoring criteria, TPSA < 60–70 Ų and HBD ≤ 1 are favorable for blood-brain barrier penetration [2]. In contrast, analogs where the dimethoxy substitution is replaced by hydroxyl groups (e.g., 3,4-dihydroxyaniline derivatives) would introduce additional HBDs and increase TPSA beyond 60 Ų, fundamentally altering predicted CNS exposure [2]. The 2-fluorobenzyl isomer retains the same HBD count and TPSA, but its different molecular shape may affect P-glycoprotein recognition and passive permeability [2].

CNS drug design Physicochemical profiling Permeability prediction

Preferred Application Scenarios for N-(4-Fluorobenzyl)-3,4-dimethoxyaniline Based on Quantitative Differentiation Evidence


CETP Inhibitor Lead Optimization: Ring A 3,4-Dimethoxy Pharmacophore Installation

When designing or optimizing CETP inhibitors, the target compound serves as a direct source of the 3,4-dimethoxyphenyl-N-(4-fluorobenzyl) motif. As demonstrated by the SAR data in Section 3, the 3,4-dimethoxy substitution pattern on ring A yields an ~11-fold improvement in CETP IC₅₀ compared to unsubstituted or mono-methoxy analogs (compound 30 IC₅₀ = 0.79 μM vs. compound 25 IC₅₀ = 9.05 μM) [1]. The 4-fluorobenzyl group further aligns with the electron-withdrawing preference at ring B, making this compound the appropriate intermediate for constructing the full N,N-disubstituted pharmacophore via further alkylation or acylation of the secondary amine.

Synthetic Intermediate for CNS-Penetrant Candidate Libraries

The low topological polar surface area (TPSA = 30.5 Ų) and single hydrogen bond donor (HBD = 1) of N-(4-fluorobenzyl)-3,4-dimethoxyaniline satisfy key CNS MPO criteria for brain penetration [2]. When the synthetic objective is a CNS-targeted library where the 3,4-dimethoxyaniline core must be retained, the 4-fluoro isomer is preferable to hydroxy-substituted analogs (which increase TPSA by 30–40 Ų and add HBDs, reducing predicted BBB permeability) [2]. The compound can be elaborated via its secondary amine handle without introducing additional H-bond donors.

Isomer-Specific Procurement for Reaction Reproducibility & Quality Control

When reaction outcomes are sensitive to steric or electronic effects at the benzyl position, the 4-fluorobenzyl isomer is distinguishable from the 2-fluoro isomer by boiling point (381.2 °C vs. 377.5 °C) and density (1.178 g/cm³ vs. 1.2 g/cm³) . These predicted differences, while narrow, provide a basis for isomer identity verification using simple physical measurements. Procurement specifications should require CAS 1019542-69-8 explicitly, with a purity ≥ 97% (available from multiple vendors) and analytical confirmation (e.g., ¹H NMR or HPLC) to rule out positional isomer contamination .

Fragment-Based or Structure-Based Drug Design Targeting Aromatic Fluorine Interactions

The para-fluorine atom can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that differ fundamentally from those of ortho- or meta-fluorine [3]. When the protein target exhibits a binding pocket that accommodates a para-substituted fluorobenzyl group (e.g., as identified in CETP inhibitor co-crystal structures), the target compound provides the geometrically correct fluorine placement. Procurement of the 4-fluoro isomer—rather than the 2-fluoro or 3-fluoro positional variants—is essential to maintain the intended fluorine-mediated binding interactions.

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